4-(1,1-二氧化硫代吗啉基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(1,1-Dioxidothiomorpholino)benzoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds that share a benzoic acid moiety and have been used in various chemical reactions and applications. For instance, 4-(Diphenylphosphino)benzoic acid was utilized in the Mitsunobu reaction as a bifunctional reagent, indicating the versatility of benzoic acid derivatives in synthetic chemistry . Similarly, 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin(IV) complexes have been synthesized and characterized, showing the potential for forming metal complexes with benzoic acid derivatives . Lastly, 4-(3-Benzoylthioureido)benzoic acid was synthesized and thoroughly characterized, including its crystal structure, which provides insights into the structural aspects of benzoic acid derivatives .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core. In the case of 4-(Diphenylphosphino)benzoic acid, it was used in the Mitsunobu reaction, which is a method for converting alcohols into esters or other substituents while inverting stereochemistry . The synthesis of organotin(IV) complexes with 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involved reactions with various organotin reagents, demonstrating the reactivity of the carboxylic acid group in forming metal complexes . The synthesis of 4-(3-Benzoylthioureido)benzoic acid from 4-aminobenzoic acid and benzoyl isothiocyanate showcases the use of condensation reactions to introduce additional functional groups to the benzoic acid ring .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their reactivity and application. The crystal structure of 4-(3-Benzoylthioureido)benzoic acid was determined, revealing a triclinic space group and specific bond lengths and angles, which are important for understanding the compound's properties and reactivity . Although the exact structure of 4-(1,1-Dioxidothiomorpholino)benzoic acid is not provided, the structural data from related compounds can give insights into the potential geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. The Mitsunobu reaction involving 4-(Diphenylphosphino)benzoic acid is an example of a stereospecific transformation that can be applied to synthesize esters with inverted stereochemistry . The formation of organotin(IV) complexes indicates that benzoic acid derivatives can act as ligands, coordinating to metal centers through the carboxylate group . These reactions are essential for the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the crystallographic data of 4-(3-Benzoylthioureido)benzoic acid, such as cell dimensions and density, provide information about the solid-state properties of the compound . The reactivity of the compounds in biological applications, as well as their toxicity profile as determined by LD50 data, are also important aspects of their chemical properties . These properties are critical for the practical application of these compounds in various fields, including medicine and materials science.

科学研究应用

概述

4-(1,1-二氧化硫代吗啉基)苯甲酸作为一种特定的化合物,在最近的科学文献中没有直接出现。然而,它所属的化学家族,包括苯甲酸衍生物和相关化合物,在科学研究中显示出广泛的应用。这些应用范围从食品和饲料添加剂到先进的制药和生物医学研究。以下,我们深入探讨其中一些领域,从相关化合物中汲取相似点和见解,暗示 4-(1,1-二氧化硫代吗啉基)苯甲酸在科学研究中的潜在应用。

食品和饲料添加剂

苯甲酸因其抗菌和抗真菌特性而闻名,使其成为食品和饲料中常见的防腐剂。研究探索了其在促进肠道功能(包括消化、吸收和屏障完整性)中的作用,对改善人类和动物的生长和健康具有重要意义。适量的苯甲酸衍生物可能会增强酶活性、氧化还原状态、免疫力和微生物菌群平衡,而过量施用会对肠道健康构成风险 (Mao 等人,2019)。

药代动力学和毒理学

已经对包括大鼠、豚鼠和人类在内的不同物种的苯甲酸进行了药代动力学分析,以了解其代谢和剂量变化。这些研究为因膳食摄入苯甲酸盐而导致的内部暴露提供了关键见解,有助于评估膳食暴露并减少与可接受每日摄入量相关的物种间不确定性因素 (Hoffman 和 Hanneman,2017)。

抗菌和细胞毒活性

对包括苯甲酸及其衍生物在内的天然羧酸的研究表明,它们具有显着的生物活性,例如抗氧化、抗菌和细胞毒性。这些活性在很大程度上受化合物的结构影响,研究表明羟基数量和共轭键的改变可以显着影响其生物活性。这表明,4-(1,1-二氧化硫代吗啉基)苯甲酸等衍生物可能具有作为抗菌剂和细胞毒剂的潜力,具体取决于其特定的结构属性 (Godlewska-Żyłkiewicz 等人,2020)。

高级氧化工艺

高级氧化工艺 (AOP) 在降解环境中难降解化合物的研究和应用中,突出了苯甲酸衍生物在环境修复中的潜力。通过了解这些过程的动力学、机制和副产物,研究人员可以设计出更有效的污染物处理方法,可能包括类似于 4-(1,1-二氧化硫代吗啉基)苯甲酸的化合物 (Qutob 等人,2022)。

属性

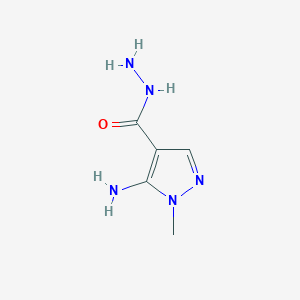

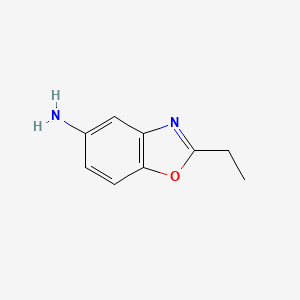

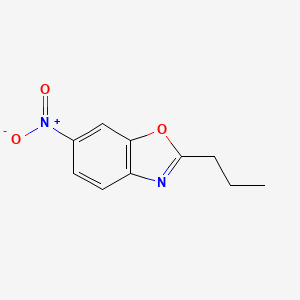

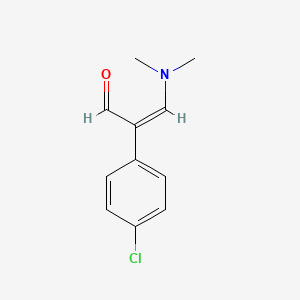

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQTXJDEBJMUCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377153 |

Source

|

| Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-Dioxidothiomorpholino)benzoic acid | |

CAS RN |

451485-62-4 |

Source

|

| Record name | 4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)